Furan-3-yl vs. Furan-2-yl Regioisomerism: Differential Hydrogen-Bonding and Solubility Landscapes
The target compound contains a furan-3-yl (3-substituted furan) moiety, whereas the most common furan-substituted benzothiazole-2-carboxamides in the literature bear furan-2-yl (2-substituted) groups [1]. The 3-substitution pattern alters the spatial orientation of the furan oxygen, repositioning its hydrogen-bond acceptor relative to the amide and hydroxyl groups. The target compound has a computed hydrogen-bond donor count of 2 and acceptor count of 5, with a topological polar surface area (TPSA) of 104 Ų [2]. In the EGFR inhibitor series, the furan-2-ylmethyl derivative 6i displayed IC₅₀ values of 4.05–12.17 μM [1]. The furan-3-yl regioisomer with a hydroxyethyl linker offers a distinct H-bonding topology, which may shift selectivity profiles across kinase targets.
| Evidence Dimension | Furan ring substitution pattern and computed H-bond topology |
|---|---|
| Target Compound Data | Furan-3-yl; HBD=2, HBA=5, TPSA=104 Ų |
| Comparator Or Baseline | Furan-2-ylmethyl analog (compound 6i): furan-2-yl; H-bond data not reported; IC₅₀ A549=4.05 μM, HeLa=12.17 μM, SW480=6.76 μM |
| Quantified Difference | Regioisomeric shift from 2- to 3-substitution; TPSA 104 Ų (target) vs. not reported for comparator |
| Conditions | Computed molecular properties; comparator IC₅₀ in A549, HeLa, SW480 cell lines (EGFR high-expressed) |
Why This Matters
Regioisomeric variation in the furan ring alters H-bond geometry and target engagement, directly affecting kinase selectivity and solubility—a critical consideration when procuring for SAR expansion.
- [1] Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Medicinal Chemistry Research, 2017, 26, 2180–2189. View Source
- [2] Kuujia.com. N-[2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide (CAS 1396814-67-7) Computed Properties. Accessed 2026. View Source
